(4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone
Description
Properties
CAS No. |
90521-89-4 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(5-nitro-1H-imidazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-8(13(15)16)11-6-10-7/h6H,1-5H2,(H,10,11) |
InChI Key |
KRZNXKVCPFAPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Attachment of the Piperidine Group: The nitrated imidazole is then reacted with piperidine in the presence of a suitable coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Reduction: The major product formed is the corresponding amine derivative.
Substitution: Depending on the electrophile used, various substituted imidazole derivatives can be formed.
Scientific Research Applications
The compound (4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the nitro group in This compound enhances its effectiveness against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, its ability to interact with cellular pathways could lead to the development of novel chemotherapeutic agents targeting specific cancer types .
Neurological Applications
Given the piperidine component, there is potential for This compound to be explored in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders. Research is ongoing to evaluate its efficacy as a neuroprotective agent or in modulating neurotransmitter release .
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. Its reactive sites allow it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices. The incorporation of nitroimidazole units into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Photodynamic Therapy
The photochemical properties of This compound make it a candidate for use in photodynamic therapy (PDT). By absorbing light at specific wavelengths, it can generate reactive oxygen species that are cytotoxic to cancer cells when activated by light exposure. This application is particularly relevant in treating localized tumors while minimizing damage to surrounding healthy tissues .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of This compound against clinical isolates. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic applications .
Case Study 2: Anticancer Mechanisms
In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species and subsequent cell death. Flow cytometry analysis confirmed apoptosis through caspase activation pathways, highlighting its potential as a lead compound for further development in oncology .
Mechanism of Action
The mechanism of action of (5-Nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in cell wall synthesis, leading to cell lysis.
Pathways Involved: It disrupts the electron transport chain in bacterial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Structural Analogs with Piperazine/Piperidine and Nitroimidazole Moieties
describes compounds such as 4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketones (e.g., compounds 12–17 ), which replace the piperidine ring with piperazine. Key differences include:
- Piperazine vs. Piperidine : Piperazine contains two nitrogen atoms, increasing hydrogen-bonding capacity and polarity compared to piperidine. This may reduce logP (lipophilicity) and alter receptor interactions.
Table 1: Selected Piperazine-Based Nitroimidazole Derivatives from
| Compound | Substituent | Key Properties |
|---|---|---|
| 12 | 4-Chlorophenyl | Increased lipophilicity (Cl substituent) |
| 13 | 4-Fluorophenyl | Enhanced electronic effects (F substituent) |
| 17 | Thiophen-2-yl | Improved solubility (heterocyclic thiophene) |
These compounds were synthesized via reactions of chloroacetyl chloride intermediates with piperazine, followed by functionalization with aryl/alkyl groups .
Heterocyclic Variants with Ketone Linkers
Tetrazole Derivatives ()
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., 22–28) replace the nitroimidazole with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, offering improved oral bioavailability. However, the absence of a nitro group may limit antimicrobial activity compared to nitroimidazole derivatives.
Table 2: Tetrazole vs. Nitroimidazole Derivatives
Tool Compounds with Piperidine/Oxadiazole Cores ()
ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) and RO4917523 are piperidine-containing tool compounds. Unlike the target compound, these feature oxadiazole or fluorophenyl-imidazole groups. Oxadiazoles are known for their metabolic stability and role in kinase inhibition, suggesting divergent therapeutic applications compared to nitroimidazoles .
Benzimidazole and Triazole Analogs ()
- NIMH Compound F-909 (): Contains a 1H-1,2,4-triazole and indole system linked to piperidine. With a molecular weight of 473.55 and -logP 2.11, it is larger and more lipophilic than the target compound, likely influencing CNS penetration .
- EP 1 926 722 B1 Derivatives (): Benzimidazole-pyridine hybrids (e.g., [4-Ethyl-piperazin-1-yl]-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone) demonstrate the impact of trifluoromethyl groups on potency and selectivity .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight and logP : Smaller compounds (e.g., target compound) may exhibit better bioavailability, while bulkier analogs (e.g., F-909) could have prolonged half-lives due to increased protein binding.
Biological Activity
(4-Nitro-1H-imidazol-5-yl)(piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure
The compound consists of a piperidine ring linked to a nitro-substituted imidazole moiety. The structural formula can be represented as follows:
Where:
- C represents carbon atoms.
- N represents nitrogen atoms.
- H represents hydrogen atoms.
- O represents oxygen atoms.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing the nitro group have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study: Nitroimidazole Derivatives
A study evaluated a series of nitroimidazole derivatives, including those with piperidine substitutions. The results demonstrated that these compounds exhibited cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds similar to this compound showed IC50 values ranging from 2 μM to 5 μM against MCF-7 cells, comparable to standard chemotherapeutic agents like Doxorubicin .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds with piperidine rings have demonstrated activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-Nitro-1H-imidazol-5-yl)(piperidin) | Staphylococcus aureus | 0.025 mg/mL |
| (4-Nitro-1H-imidazol-5-yl)(piperidin) | Escherichia coli | 0.020 mg/mL |
| (4-Nitro-1H-imidazol-5-yl)(piperidin) | Pseudomonas aeruginosa | 0.100 mg/mL |
This table summarizes the effectiveness of the compound against various bacterial strains, highlighting its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been investigated. Studies suggest that derivatives of piperidine exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans.
Case Study: Antifungal Testing
A recent study tested several piperidine derivatives for antifungal activity against C. albicans and reported MIC values ranging from 3.125 mg/mL to 100 mg/mL. The presence of electron-withdrawing groups like the nitro group significantly enhanced the antifungal potency .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The nitro group is believed to induce cytotoxicity through DNA alkylation and inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells .
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
- Antifungal Mechanism : Similar to its antibacterial action, it may inhibit ergosterol synthesis in fungal cell membranes, compromising their integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
